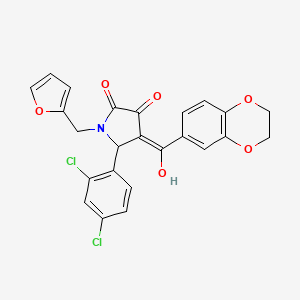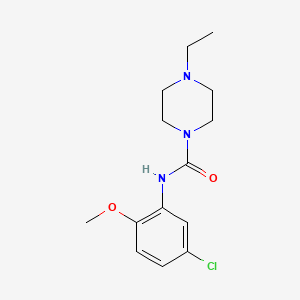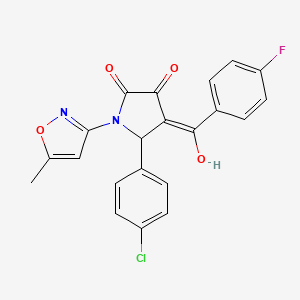
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring, a dichlorophenyl group, and a butanamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide typically involves the reaction of 3,4-dichloroaniline with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of 3,4-dichloroaniline, propionic acid, and propionic anhydride as starting materials. The reaction is catalyzed by a suitable catalyst and proceeds through a condensation reaction to form the desired product . This method is advantageous due to its high yield and reduced reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N1-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-Dichlorophenyl)-1-naphthamide: Similar in structure but with a naphthalene ring instead of a piperidine ring.
3,4-Dichlorophenyl-3,4-dihydronaphthalene derivatives: These compounds share the dichlorophenyl group but differ in their core structure.
Uniqueness
N~1~-(3,4-Dichlorophenyl)-4-oxo-4-piperidinobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-oxo-4-piperidin-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-12-5-4-11(10-13(12)17)18-14(20)6-7-15(21)19-8-2-1-3-9-19/h4-5,10H,1-3,6-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFZGZTVBDRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265517.png)

![3-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5265533.png)



![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5265567.png)
![3-methoxy-2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5265580.png)

![(3aR*,7aS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5265585.png)
![3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265601.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5265609.png)
![N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5265616.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5265620.png)
